![molecular formula C15H17N3O B7470762 Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7470762.png)
Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzimidazole family and has shown promising results in various studies related to cancer treatment, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. It has also been found to have neuroprotective effects and has shown potential in treating neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone in lab experiments is its potential therapeutic applications in various fields of research. It has shown promising results in cancer treatment, inflammation, and neurological disorders. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the research and development of Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone. One direction is to further study its potential therapeutic applications in cancer treatment, inflammation, and neurological disorders. Another direction is to explore its potential as a drug delivery system for targeted therapy. Additionally, further research can be done to better understand its mechanism of action and to optimize its synthesis process for more efficient production.
Synthesemethoden
The synthesis of Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone involves a multi-step process that includes the reaction of 2-aminobenzimidazole with cyclopentanone in the presence of a base, followed by the addition of formaldehyde and further cyclization with a reducing agent. This process yields a pure form of Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone that can be used for various scientific applications.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone has been extensively studied for its potential therapeutic applications in various fields of research. It has shown promising results in cancer treatment by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its anti-inflammatory properties and has shown potential in treating various inflammatory diseases. In addition, Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone has been found to have neuroprotective effects and has shown potential in treating neurological disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-14(11-5-1-2-6-11)18-10-9-17-13-8-4-3-7-12(13)16-15(17)18/h3-4,7-8,11H,1-2,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEZCEQKEBYFHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN3C2=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.